![molecular formula C25H31NO6 B600982 Lacidipine Monomethyl Ester CAS No. 103890-81-9](/img/structure/B600982.png)
Lacidipine Monomethyl Ester
描述
准备方法
The synthesis of Lacidipine Monomethyl Ester involves several steps. One common method includes the reaction of Lacidipine with methanol under specific conditions to produce the monomethyl ester derivative . Industrial production methods often involve the use of solvents like acetone and ethanol, followed by solvent evaporation and granulation processes . The optimization of these methods is crucial to ensure high yield and purity of the final product.
化学反应分析
Lacidipine Monomethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur in the presence of nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Pharmacological Properties
Lacidipine is a dihydropyridine calcium channel blocker that exhibits several beneficial properties:
- Antihypertensive Effects : Lacidipine is effective in reducing blood pressure in patients with essential hypertension. Studies indicate that it can lower systolic and diastolic blood pressure significantly over a treatment period, with a favorable tolerability profile compared to other antihypertensive agents .
- Vascular Selectivity : It demonstrates high vascular selectivity, which minimizes reflex tachycardia—a common side effect associated with calcium channel blockers .
- Antioxidant Activity : Lacidipine possesses antioxidant properties that may contribute to its cardiovascular protective effects .
Long-term Studies
The European Lacidipine Study on Atherosclerosis (ELSA) assessed the long-term effects of lacidipine on atherosclerosis progression. The study involved 2,334 hypertensive patients randomized to receive either lacidipine or atenolol over four years. Results indicated that lacidipine was associated with significantly lower progression of carotid artery intima-media thickness compared to atenolol, suggesting potential benefits in reducing cardiovascular events .
Cholesterol Metabolism
Research has shown that lacidipine affects cholesterol metabolism, particularly cholesterol esterification in macrophages. In vitro studies revealed that lacidipine significantly inhibited cholesterol esterification in cholesterol-loaded macrophages, which may contribute to its antiatherosclerotic effects by reducing cholesterol accumulation in arterial walls .
Innovative Formulations
Recent advancements have focused on improving the bioavailability of lacidipine through novel drug delivery systems:
- Self-Microemulsifying Soft Capsules : These formulations utilize self-emulsifying technology to enhance the solubility and absorption of lacidipine. The microemulsion droplets formed are less than 500 nanometers in size, improving the drug's gastrointestinal stability and bioavailability while minimizing first-pass metabolism .
Formulation Type | Benefits |
---|---|
Self-Microemulsifying Soft Capsules | - Increased bioavailability - Enhanced solubility - Improved gastrointestinal stability |
Efficacy in Diverse Populations
Clinical trials have demonstrated the efficacy of lacidipine across various demographics:
- In elderly patients and those with concurrent type 2 diabetes mellitus, lacidipine maintained its antihypertensive efficacy without significant adverse effects .
- A large-scale French study involving over 2,200 patients reported substantial reductions in blood pressure after 12 weeks of treatment with lacidipine, highlighting its effectiveness in real-world clinical settings .
Antitumor Immunity Enhancement
Emerging research indicates that lacidipine may also have applications beyond cardiovascular health. A study demonstrated that it could promote antitumor immunity by activating effector T cells while inhibiting regulatory T cells, potentially enhancing the efficacy of chemotherapeutic agents . This finding opens avenues for further research into its role in oncology.
作用机制
Lacidipine Monomethyl Ester exerts its effects by blocking voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx . This action reduces the excitation and depolarization of vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. The compound also interacts with specific molecular targets and pathways, such as the CXCR7/P38/C/EBP-β signaling pathway, which plays a role in endothelial protection and anti-inflammatory effects .
相似化合物的比较
Lacidipine Monomethyl Ester is compared with other dihydropyridine calcium channel blockers, such as:
- Amlodipine
- Lercanidipine
- Nitrendipine
- Enalapril While these compounds share similar antihypertensive properties, this compound exhibits unique characteristics, such as a higher membrane partition coefficient and greater antioxidant activity . These properties may confer additional benefits, such as antiatherosclerotic effects and improved endothelial function .
生物活性
Lacidipine monomethyl ester is a derivative of lacidipine, a third-generation dihydropyridine calcium channel blocker (CCB) known for its antihypertensive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound operates primarily through the inhibition of L-type calcium channels, leading to vasodilation and reduced peripheral vascular resistance. This mechanism is crucial in its role as an antihypertensive agent. Additionally, lacidipine has been shown to:
- Inhibit cholesterol esterification : Studies indicate that lacidipine reduces cholesterol accumulation in arterial walls, a key factor in atherogenesis. In vivo studies demonstrated a dose-dependent reduction in cholesterol esterification in cholesterol-fed rabbits .
- Exhibit anti-inflammatory properties : Lacidipine has been linked to reduced inflammation in vascular tissues. It modulates the expression of inflammatory markers and protects against oxidative stress, contributing to its cardiovascular protective effects .
- Enhance proteostasis : Research has shown that lacidipine improves the folding and trafficking of mutated glucocerebrosidase variants, which is particularly relevant in conditions like Gaucher's disease. This suggests a broader role in cellular health beyond its cardiovascular effects .
Therapeutic Applications
This compound has several therapeutic implications:
- Hypertension Management : As a CCB, it effectively lowers blood pressure by relaxing vascular smooth muscle. Clinical trials have demonstrated its efficacy in reducing blood pressure comparable to other antihypertensives while exhibiting fewer side effects .
- Cardiovascular Protection : The European Lacidipine Study on Atherosclerosis (ELSA) highlighted lacidipine's ability to slow the progression of carotid atherosclerosis independent of blood pressure reduction. The study found a significant reduction in intima-media thickness (IMT) among patients treated with lacidipine compared to atenolol .
- Nephroprotective Effects : Lacidipine has shown promise in protecting renal function, particularly in patients with hypertension or diabetes. It reduces proteinuria and improves glomerular morphology by inhibiting T-type calcium channels, which are crucial for renal function .
Study 1: Cholesterol Esterification
A study conducted on cholesterol-fed rabbits revealed that lacidipine significantly inhibited cholesterol esterification in the arterial wall. The results showed:
- Inhibition Rates :
Study 2: ELSA Trial
The ELSA trial involving 2334 hypertensive patients demonstrated:
- IMT Reduction : Lacidipine treatment resulted in a mean reduction of -0.0227 mm over four years compared to atenolol.
- Plaque Regression : A higher percentage of patients experienced plaque regression while on lacidipine, indicating its effectiveness in modifying atherosclerotic disease progression .
Summary Table of Key Findings
属性
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-8-31-24(29)21-16(3)26-15(2)20(23(28)30-7)22(21)18-12-10-9-11-17(18)13-14-19(27)32-25(4,5)6/h9-14,22,26H,8H2,1-7H3/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPBBLKDRVRCO-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102883 | |
Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103890-81-9 | |
Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103890-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 5-methyl 4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propen-1-yl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。